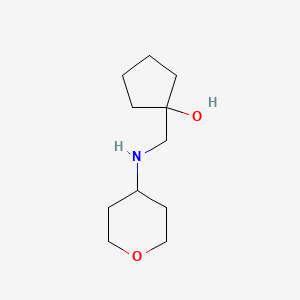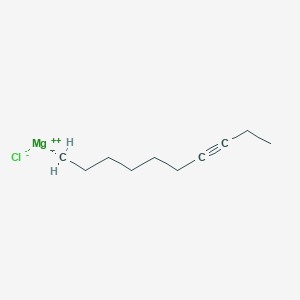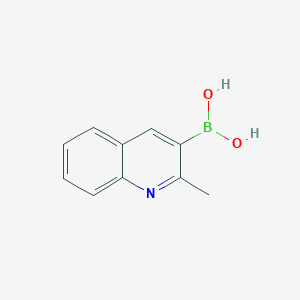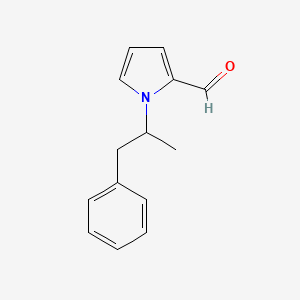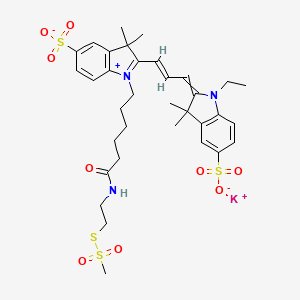![molecular formula C21H28O4 B13438034 (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the ethynyl group: This step typically involves the use of acetylene derivatives under specific reaction conditions.
Incorporation of deuterium atoms: Deuterium can be introduced through deuterium exchange reactions using deuterated solvents or reagents.
Addition of hydroperoxy and hydroxy groups: These functional groups can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroperoxy and hydroxy groups.
Reduction: Reduction reactions can target the ethynyl group, converting it to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, especially at the positions bearing deuterium atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes.
科学研究应用
Chemistry: It can be used as a model compound to study reaction mechanisms and the effects of deuterium substitution.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, particularly if it exhibits biological activity.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, the hydroperoxy group may participate in redox reactions, while the ethynyl group could interact with enzymes or receptors. The presence of deuterium atoms may also influence the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
(7R,8S,9R,10S,13S,14R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-methyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one: Similar structure but without deuterium atoms.
(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one: Similar structure but without the hydroperoxy group.
Uniqueness
The presence of deuterium atoms and the combination of functional groups make (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one unique. These features may confer specific properties, such as increased stability or altered reactivity, which can be advantageous in various applications.
属性
分子式 |
C21H28O4 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC 名称 |
(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O4/c1-4-20(23)9-7-16-18-13(2)11-14-12-15(22)5-10-21(14,25-24)17(18)6-8-19(16,20)3/h1,12-13,16-18,23-24H,5-11H2,2-3H3/t13-,16-,17-,18+,19+,20?,21-/m1/s1/i2D3,9D2 |
InChI 键 |
RURMXFRHKGLDHX-ZHYSSOHMSA-N |
手性 SMILES |
[2H]C1(C[C@@H]2[C@H]3[C@@H](CC[C@@]2(C1(C#C)O)C)[C@]4(CCC(=O)C=C4C[C@H]3C([2H])([2H])[2H])OO)[2H] |
规范 SMILES |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C#C)O)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


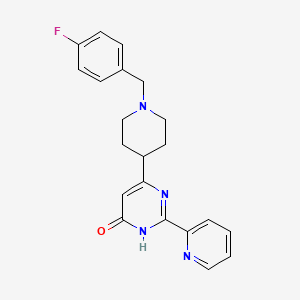
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
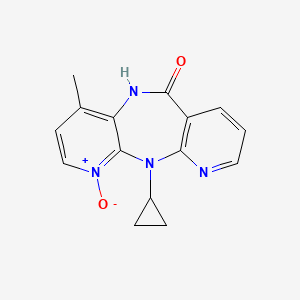
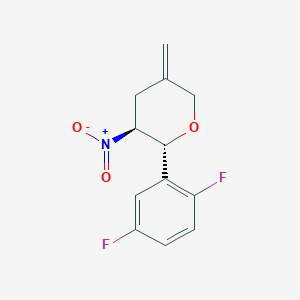
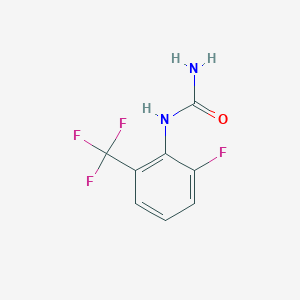
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)

![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
